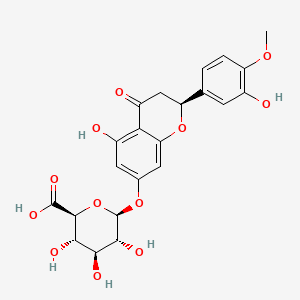

HESPERETIN 7-O-BETA-D-GLUCURONIDE

Description

BenchChem offers high-quality HESPERETIN 7-O-BETA-D-GLUCURONIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HESPERETIN 7-O-BETA-D-GLUCURONIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14-,17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAWXAXVQDDFJL-QBUJOIIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717791 | |

| Record name | (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67322-08-1 | |

| Record name | (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hesperetin 7-O-β-D-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ6W6AQ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HESPERETIN 7-O-BETA-D-GLUCURONIDE biosynthesis in humans

Technical Guide: Hesperetin 7-O- -D-Glucuronide Biosynthesis in Humans

Executive Summary

Hesperetin 7-O-

This guide details the specific biosynthetic pathways, enzymatic kinetics, and experimental protocols for generating and characterizing H7G. Crucially, it distinguishes the regioselective production of the 7-O-glucuronide isomer from the co-occurring 3'-O-glucuronide, a critical requirement for accurate pharmacokinetic (PK) modeling and drug-drug interaction (DDI) studies.

Biosynthetic Mechanism & Enzymology

Metabolic Pathway

Upon ingestion, hesperidin (hesperetin-7-O-rutinoside) is hydrolyzed by intestinal microbiota or Lactase Phlorizin Hydrolase (LPH) to release the aglycone hesperetin .[1] Hesperetin is then absorbed and subjected to glucuronidation.[2]

The hesperetin molecule possesses two primary nucleophilic sites for glucuronidation:

-

C7-OH (A-ring): Formation of Hesperetin 7-O-glucuronide.[3]

-

C3'-OH (B-ring): Formation of Hesperetin 3'-O-glucuronide.[4]

UGT Isoform Specificity

Regioselectivity is enzyme-dependent. While many UGTs produce a mixture of both isomers, specific isoforms are strictly regioselective for the 7-position.

| UGT Isoform | Primary Product | Regioselectivity | Kinetic Profile ( |

| UGT1A3 | 7-O-Glucuronide | 100% (Strict) | High Affinity (~5-10 µM) |

| UGT1A6 | 7-O-Glucuronide | 100% (Strict) | Lower Capacity |

| UGT2B4 | 7-O-Glucuronide | 100% (Strict) | Variable |

| UGT1A1 | Mixed (7-O & 3'-O) | Low | High Capacity |

| UGT1A9 | Mixed (7-O & 3'-O) | Low | High Affinity |

| UGT1A7 | 3'-O-Glucuronide | High (for 3'-O) | N/A |

Expert Insight: For the clean biosynthesis of H7G standards in vitro, Recombinant UGT1A3 is the preferred catalyst due to its strict regioselectivity, eliminating the need for difficult chromatographic separation of isomers.

Pathway Visualization

Figure 1: Metabolic pathway of Hesperetin showing the divergence of glucuronidation based on UGT isoform specificity.[5]

Experimental Protocols

Enzymatic Biosynthesis of H7G (In Vitro)

This protocol uses recombinant UGT1A3 to selectively synthesize H7G, avoiding the formation of the 3'-O isomer.

Reagents:

-

Substrate: Hesperetin (purity >98%), 20 mM stock in DMSO.

-

Enzyme: Recombinant Human UGT1A3 Supersomes (Corning or equivalent).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), 50 mM stock.

-

Activator: Alamethicin (pore-forming peptide), 5 mg/mL.

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl

.

Workflow:

-

Activation: Thaw UGT1A3 supersomes on ice. Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal membrane.

-

Reaction Mix Preparation (Total Volume 1 mL):

-

Tris-HCl Buffer (50 mM, pH 7.4)

-

MgCl

(10 mM) -

UGT1A3 Supersomes (0.5 mg protein/mL)

-

Hesperetin (100 µM final concentration)

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding UDPGA (5 mM final concentration).

-

Incubation: Incubate at 37°C for 60–120 minutes with gentle shaking.

-

Termination: Stop reaction by adding 1 mL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

-

Clarification: Vortex for 1 min, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

-

Purification (Optional for Scale-up): Evaporate supernatant and purify via semi-preparative HPLC if high purity is required for NMR.

Analytical Characterization (LC-MS/MS)

To validate the biosynthesis, use Liquid Chromatography-Tandem Mass Spectrometry.[6][7]

Instrument Parameters:

-

Mode: Negative Ion Electrospray (ESI-).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1]

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Identity Confirmation |

| Hesperetin | 301.1 [M-H] | 164.0, 151.0 | Aglycone reference |

| Hesperetin 7-O-Gluc | 477.1 [M-H] | 301.1 | Loss of Glucuronic Acid (-176 Da) |

| Hesperetin 7-O-Gluc | 477.1 [M-H] | 175.0 | Glucuronide fragment |

Differentiation Note: H7G typically elutes before H3'G on standard C18 gradients due to the higher polarity of the 7-position substitution compared to the 3'-position.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the enzymatic biosynthesis and analysis of Hesperetin 7-O-glucuronide.

Pharmacokinetics & Clinical Relevance[11]

Absorption and Excretion

In humans, hesperetin glucuronides are the dominant circulating forms.

- : 4.0 to 5.0 hours post-ingestion.

-

Elimination: Primarily renal.

-

Bioavailability: The 7-O-glucuronide is often more abundant in plasma than the 3'-O-glucuronide, though this varies by individual UGT1A polymorphism status.

Drug-Drug Interactions (DDI)

H7G is not merely an inert waste product. It acts as a substrate for organic anion transporters (OATs) and Multidrug Resistance-associated Proteins (MRPs). High circulating levels of H7G can competitively inhibit the excretion of other anionic drugs.

References

-

Brand, W. et al. (2010).[8] "Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples." Drug Metabolism and Disposition. Link

-

Zhang, X. et al. (2011). "Regioselectivity of Human UDP-Glucuronosyltransferase 1A1 in the Synthesis of Flavonoid Glucuronides Determined by Metal Complexation and Tandem Mass Spectrometry." Journal of Mass Spectrometry. Link

-

Pla-Pagà, L. et al. (2021). "New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study."[2] Antioxidants.[7] Link

-

Borges, G. et al. (2010).[9] "Bioavailability of multiple components following acute ingestion of a polyphenol-rich juice drink."[9] Molecular Nutrition & Food Research. Link

-

Li, C. et al. (2012). "UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 3. CN101787062A - Hesperetin dihydrochalcone-7-O-glucoside and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Regioselectivity of Human UDP-Glucuronsyltransferase 1A1 in the Synthesis of Flavonoid Glucuronides Determined by Metal Complexation and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Showing pharmacokinetics for Hesperetin 7-O-glucuronide metabolite after consumption of Beverage, polyphenol rich in humans - Phenol-Explorer [phenol-explorer.eu]

endogenous formation of HESPERETIN 7-O-BETA-D-GLUCURONIDE

An In-Depth Technical Guide to the Endogenous Formation of Hesperetin 7-O-β-D-Glucuronide

Abstract

Hesperetin, the aglycone of the abundant citrus flavonoid hesperidin, undergoes extensive Phase II metabolism following its formation in the gastrointestinal tract. The primary metabolic pathway is glucuronidation, leading to the formation of conjugates such as Hesperetin 7-O-β-D-glucuronide (H7-OG). This conjugate is a major circulating metabolite and a critical determinant of hesperetin's bioavailability and subsequent biological activity. This technical guide provides a comprehensive overview of the endogenous formation of H7-OG, detailing the biochemical pathways, key enzymatic players, and tissue-specific processes. Furthermore, it offers field-proven methodologies for the in vitro study and analysis of this metabolic transformation, designed for researchers, scientists, and professionals in drug development.

Introduction: The Metabolic Journey from Hesperidin to Bioactive Conjugate

Flavonoids, a class of polyphenolic secondary metabolites in plants, are widely consumed in the human diet. Hesperidin, found in high concentrations in citrus fruits, is a flavanone glycoside composed of the aglycone hesperetin linked to a rutinoside sugar moiety.[1][2] While dietary intake of hesperidin can be substantial, its large size and hydrophilic nature limit its direct absorption.[1][3] The biological activity associated with hesperidin is primarily attributed to its aglycone, hesperetin, and its subsequent metabolites.

The journey begins in the gastrointestinal tract, where intestinal microflora hydrolyze hesperidin to release hesperetin.[1][2][3] This aglycone can then be absorbed by enterocytes. However, hesperetin itself is found in very low concentrations in systemic circulation. Instead, it undergoes rapid and extensive first-pass metabolism, primarily in the intestine and liver.[1][4] The most significant of these transformations is glucuronidation, a Phase II conjugation reaction that attaches a glucuronic acid moiety to the hesperetin molecule. This process yields two major metabolites: hesperetin 7-O-β-D-glucuronide (H7-OG) and hesperetin 3'-O-β-D-glucuronide (H3'-OG).[5][6]

These glucuronidated conjugates are the predominant forms found in human plasma after consumption of citrus products.[1][6][7] Notably, these metabolites are not merely inactive excretion products. H7-OG, for instance, has been shown to possess hypotensive, vasodilatory, and anti-inflammatory properties, suggesting it is a key mediator of hesperidin's health benefits.[8][9] Understanding the precise mechanisms of H7-OG formation is therefore paramount for evaluating the efficacy, pharmacokinetics, and potential therapeutic applications of this common dietary flavonoid.

The Biochemical Landscape of H7-OG Formation

The endogenous synthesis of H7-OG is a multi-step process involving initial deglycosylation followed by enzymatic conjugation.

Step 1: Liberation of Hesperetin in the Gut

The prerequisite for glucuronidation is the formation of the aglycone, hesperetin. The rutinoside sugar on hesperidin prevents its absorption in the upper gastrointestinal tract. Upon reaching the colon, commensal bacteria with β-glucosidase and α-rhamnosidase activity cleave the sugar moiety, releasing hesperetin.[1][3] This free hesperetin is then sufficiently lipophilic to be absorbed across the intestinal epithelium via passive diffusion and potentially proton-coupled active transport.[1][10]

Step 2: The Glucuronidation Reaction

Glucuronidation is a major Phase II metabolic reaction that enhances the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[11] These enzymes transfer glucuronic acid from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to a nucleophilic functional group (such as a hydroxyl group) on the substrate molecule, in this case, hesperetin.

The reaction occurs primarily within the endoplasmic reticulum of cells in the intestine and liver, which are the main sites of first-pass metabolism.[4][5]

Enzymology: The UGT Isoforms Driving H7-OG Synthesis

The human UGT superfamily comprises multiple isoforms with distinct but often overlapping substrate specificities.[11] Research using recombinant human UGT enzymes has been crucial in identifying the specific isoforms responsible for hesperetin glucuronidation and their regioselectivity (i.e., whether they target the 7-OH or 3'-OH position).

Several UGT isoforms can catalyze the glucuronidation of hesperetin, but they exhibit significant differences in which metabolite they produce.[4][5]

-

Specific H7-OG Formation: UGT1A3, UGT1A6, and UGT2B4 have been identified as exclusively or predominantly producing Hesperetin 7-O-glucuronide.[4][5]

-

Mixed Glucuronidation: UGT1A1 and UGT1A9 are capable of producing both H7-OG and H3'-OG.[5][11]

-

Specific H3'-OG Formation: UGT1A7 primarily produces Hesperetin 3'-O-glucuronide.[5][11]

The expression levels of these UGTs in different tissues (e.g., intestine vs. liver) can explain variations in metabolite profiles observed in different experimental systems and in vivo.[4] For instance, UGT1A1 and UGT1A9 are abundantly expressed in the liver, highlighting the liver's significant role in hesperetin metabolism.[12][13]

Table 1: Regioselectivity of Key Human UGT Isoforms in Hesperetin Glucuronidation

| UGT Isoform | Primary Product(s) | Reference(s) |

| UGT1A1 | H7-OG and H3'-OG | [4][11] |

| UGT1A3 | H7-OG (exclusively) | [4][11] |

| UGT1A6 | H7-OG (exclusively) | [4][5] |

| UGT1A7 | H3'-OG (mainly) | [4][11] |

| UGT1A9 | H7-OG and H3'-OG | [4][11] |

| UGT2B4 | H7-OG (exclusively) | [4][5] |

Methodologies for Investigating H7-OG Formation

Studying the endogenous formation of H7-OG requires robust in vitro models and sensitive analytical techniques. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

In Vitro Model Systems

A. Cell-Free Systems: Human Liver Microsomes (HLM)

-

Expertise & Rationale: HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They are a rich source of UGT enzymes and are considered a gold standard for studying Phase II metabolism. This system allows for the determination of enzyme kinetics (Km, Vmax) in a controlled environment without the complexities of cellular uptake and efflux.

-

Protocol: Hesperetin Glucuronidation Assay using HLMs

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, pooled HLM (final protein concentration 0.5 mg/mL), and hesperetin (dissolved in DMSO, final concentration range 1-100 µM). Ensure the final DMSO concentration is <1%.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: Add the cofactor, UDPGA (final concentration 2 mM), to start the reaction.

-

Control Incubation (Self-Validation): Prepare a parallel reaction mixture without UDPGA. The absence of metabolite formation in this control validates that the process is UDPGA-dependent and enzymatic.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes) in a shaking water bath. The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 5,7-dimethoxycoumarin).[14] This precipitates the proteins.

-

Sample Processing: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

-

B. Cell-Based Systems: Caco-2 Cell Monolayers

-

Expertise & Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[15][16] This model is invaluable as it integrates both metabolism and transport, allowing for the study of absorption, conjugation, and subsequent efflux of metabolites back into the apical (lumen) or basolateral (bloodstream) side.

-

Protocol: Hesperetin Metabolism and Transport in Caco-2 Cells

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for full differentiation into a monolayer.

-

Verify Monolayer Integrity (Self-Validation): Measure the transepithelial electrical resistance (TEER) before the experiment. A high TEER value confirms the integrity of the tight junctions between cells.

-

Experiment Setup: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Application of Substrate: Add hesperetin (e.g., 50 µM) dissolved in HBSS to the apical (AP) compartment. Add fresh HBSS to the basolateral (BL) compartment.

-

Incubation: Incubate the plate at 37°C with 5% CO₂.

-

Sample Collection: At various time points (e.g., 1, 2, 4 hours), collect aliquots from both the AP and BL compartments.

-

Cell Lysis: At the end of the experiment, wash the cells and lyse them to determine intracellular metabolite concentrations.

-

Sample Preparation: Prepare samples for analysis by protein precipitation as described for the HLM assay.

-

Analysis: Quantify hesperetin and its glucuronides (H7-OG, H3'-OG) in the AP, BL, and cell lysate samples using LC-MS/MS. This allows for the calculation of transport rates and metabolic efficiency.

-

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Expertise & Rationale: LC-MS/MS is the preferred method for the quantification of H7-OG in complex biological matrices like microsomal incubates, cell culture media, and plasma.[17] Its high sensitivity allows for the detection of low-concentration metabolites, and its selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), ensures accurate identification and quantification, minimizing interference from matrix components.

-

Protocol Outline: LC-MS/MS Quantification

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate hesperetin from its more polar glucuronide metabolites. A typical mobile phase would consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

MRM Transitions (Self-Validation): Establish and validate specific MRM transitions for each analyte and the internal standard.

-

Hesperetin: m/z 301 → [fragment ions]

-

Hesperetin Glucuronides (H7-OG/H3'-OG): m/z 477 → 301 (loss of glucuronic acid)

-

-

Quantification: Construct a calibration curve using authentic analytical standards of H7-OG.[18] Calculate the concentration of H7-OG in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines to ensure trustworthy results.[17]

-

Pharmacokinetics and Bioavailability: The Impact of H7-OG Formation

The formation of H7-OG is a pivotal event in the pharmacokinetics of hesperetin. Glucuronidation significantly increases the water solubility of the molecule, which is a prerequisite for renal and biliary excretion.[10] Consequently, after oral administration of hesperetin or hesperidin, the parent aglycone is barely detectable in plasma, while the glucuronide conjugates are the major circulating species.[19][20]

However, this metabolic process, combined with efflux transport, also presents a significant barrier to systemic bioavailability.[21] Efflux transporters like Breast Cancer Resistance Protein (BCRP) located on the apical membrane of intestinal cells can actively pump hesperetin glucuronides back into the intestinal lumen, limiting the amount that reaches systemic circulation.[21][22]

Conclusion and Future Directions

The endogenous formation of Hesperetin 7-O-β-D-glucuronide is a highly efficient and enzymatically specific process that is central to the metabolism and bioavailability of dietary hesperidin. The regioselective action of UGT isoforms, particularly UGT1A3 and UGT1A6, ensures the production of this major circulating metabolite. As research increasingly points to the direct biological activity of flavonoid conjugates, understanding their formation becomes even more critical.

Future research should focus on personalized factors that may influence this metabolic pathway, such as genetic polymorphisms in UGT enzymes and variations in gut microbiome composition. Further elucidation of the transport mechanisms governing the cellular uptake and efflux of H7-OG will also provide deeper insights into its pharmacokinetic profile and help optimize strategies to enhance its bioavailability for therapeutic benefit. The robust in vitro and analytical methodologies detailed herein provide a solid foundation for these advanced investigations.

References

-

Brand, W., Boersma, M. G., van Bladeren, P. J., & Rietjens, I. M. C. M. (2010). Conjugation of hesperetin by individual isoforms of UDP-glucuronosyl transferases (UGT) and sulfotransferases (SULT). ResearchGate. [Link]

-

Peng, L., et al. (2020). Metabolism study of hesperetin and hesperidin in rats by UHPLC-LTQ-Orbitrap MS n. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Brand, W., van der Wel, P. A. I., et al. (2010). Phase II Metabolism of Hesperetin by Individual UDP-Glucuronosyltransferases and Sulfotransferases and Rat and Human Tissue Samples. Drug Metabolism and Disposition. [Link]

-

Brand, W., et al. (2010). Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples. PubMed. [Link]

-

Yılmaz, Ö., & Uçar, B. (2024). A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders. Nutrition Research Reviews, Cambridge Core. [Link]

-

Kanaze, F. I., et al. (2007). Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects. European Journal of Clinical Nutrition. [Link]

-

Kanaze, F. I., et al. (2007). Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects. PubMed. [Link]

-

Brand, W., et al. (2010). Increasing the bioavailability of the flavanone hesperetin by co-administration of other flavonoids. ResearchGate. [Link]

-

Peng, L., et al. (2020). Metabolism study of hesperetin and hesperidin in rats by UHPLC-LTQ-Orbitrap MS n. ResearchGate. [Link]

-

Testai, L., & Calderone, V. (2017). Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity). PMC. [Link]

-

ResearchGate. (2021). Pharmacokinetics of hesperidin and hesperetin. ResearchGate. [Link]

-

Actis-Goretta, L., et al. (2015). Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans. White Rose Research Online. [Link]

-

Chen, J., et al. (2019). Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb–Drug Interactions. J-Stage. [Link]

-

Hong, Y., et al. (2019). Absorption and Metabolic Behavior of Hesperidin (Rutinosylated Hesperetin) after Single Oral Administration to Sprague-Dawley Rats. ACS Publications. [Link]

-

van Breda, S. G. J., & de Kok, T. M. C. M. (2017). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Cambridge University Press & Assessment. [Link]

-

Kobayashi, S., et al. (2024). Exploring the Pharmacokinetics and Gut Microbiota Modulation of Hesperidin and Nobiletin from Mandarin Orange Peel in Experimental Dogs: A Pilot Study. MDPI. [Link]

-

Simpson, A. (2012). Hesperetin, metabolites and vasodliation. Food & Function Blog. [Link]

-

Phenol-Explorer. Showing pharmacokinetics for Hesperetin metabolite after consumption of various sources. Phenol-Explorer. [Link]

-

van Breda, S. G. J., & de Kok, T. M. C. M. (2017). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. PubMed. [Link]

-

Baik, J. S., et al. (2022). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. MDPI. [Link]

-

Yang, C. -Y., et al. (2002). Determination of hesperetin and its conjugate metabolites in serum and urine. Journal of Food and Drug Analysis. [Link]

-

Brand, W., et al. (2010). Phase II Metabolism of Hesperetin by Individual UDP-Glucuronosyltransferases and Sulfotransferases and Rat and Human Tissue Samples. Wageningen University & Research. [Link]

-

Corcoran, M. P., et al. (2018). A Critical Evaluation of In Vitro Hesperidin 2S Bioavailability in a Model Combining Luminal (Microbial) Digestion and Caco-2 Cell Absorption in Comparison to a Randomized Controlled Human Trial. PubMed. [Link]

-

Suzuki, T., et al. (2014). Hesperetin glucuronides induce adipocyte differentiation via activation and expression of peroxisome proliferator-activated receptor-γ. Taylor & Francis Online. [Link]

-

Senhaji, W., et al. (2022). Dysregulated hepatic UDP-glucuronosyltransferases and flavonoids glucuronidation in experimental colitis. Frontiers. [Link]

-

Meunier, S., et al. (2005). Hepatic expression of the UGT1A9 gene is governed by hepatocyte nuclear factor 4alpha. PubMed. [Link]

-

Yamada, M., et al. (2020). Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3′-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities. Food & Function (RSC Publishing). [Link]

Sources

- 1. A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3′-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Hesperetin 7-O-glucuronide | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Dysregulated hepatic UDP-glucuronosyltransferases and flavonoids glucuronidation in experimental colitis [frontiersin.org]

- 13. Hepatic expression of the UGT1A9 gene is governed by hepatocyte nuclear factor 4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Determination of hesperetin and its conjugate metabolites in serum and" by C.-Y. Yang, S.-Y. Tsai et al. [jfda-online.com]

- 15. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 16. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. extrasynthese.com [extrasynthese.com]

- 19. e-lactancia.org [e-lactancia.org]

- 20. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Metabolic Pathway & Bioanalytical Characterization: Hesperidin to Hesperetin 7-O-β-D-Glucuronide

Topic: Metabolic Pathway of Hesperidin to Hesperetin 7-O-β-D-Glucuronide Content Type: Technical Whitepaper Audience: Drug Development Professionals, Pharmacokineticists, and Analytical Chemists

Executive Summary

The metabolic conversion of the dietary flavanone hesperidin (hesperetin-7-O-rutinoside) into its bioactive Phase II conjugate, hesperetin 7-O-β-D-glucuronide (Hp7G) , represents a critical bioactivation pathway in flavonoid pharmacokinetics. Unlike many xenobiotics where glucuronidation serves solely as a detoxification and elimination tag, Hp7G exhibits distinct pharmacological activities, including osteogenic differentiation and vasodilation, often superior to its aglycone precursor.

This guide delineates the precise biotransformation mechanism—transitioning from microbial hydrolysis in the colon to regioselective conjugation in the enterocytes and liver. It provides actionable protocols for the enzymatic biosynthesis, chemical synthesis of reference standards, and LC-MS/MS quantification required for rigorous pharmacokinetic (PK) profiling.

Molecular Architecture & Physicochemical Properties

Understanding the structural transformation is prerequisite to mapping the pathway. The metabolic journey involves the cleavage of a disaccharide moiety followed by the addition of a glucuronic acid group at a specific phenolic site.

| Compound | Chemical Structure Description | MW ( g/mol ) | Key Property |

| Hesperidin | Hesperetin-7-O-rutinoside (Flavanone-7-O-α-L-rhamnosyl-β-D-glucoside) | 610.6 | Low solubility; biologically inactive prodrug form. |

| Hesperetin | 3',5,7-Trihydroxy-4'-methoxyflavanone (Aglycone) | 302.3 | Lipophilic; absorbed in colon; transient intermediate.[1] |

| Hp7G | Hesperetin 7-O-β-D-glucuronide | 478.4 | High polarity; major circulating metabolite; bioactive. |

Metabolic Pathway Analysis

The conversion is a two-stage process involving distinct biological compartments: the intestinal lumen (microbiota-driven) and the intracellular space of enterocytes/hepatocytes (enzyme-driven).

Phase I: Microbial Hydrolysis (Deglycosylation)

Hesperidin is resistant to hydrolysis by human cytosolic

-

Step 1 (De-rhamnosylation): Gut microbial

-L-rhamnosidases (e.g., from Bifidobacterium spp.) cleave the terminal rhamnose, yielding Hesperetin-7-O-glucoside .[2][3] -

Step 2 (De-glucosylation): Microbial

-glucosidases hydrolyze the glucose moiety, releasing the aglycone Hesperetin .

Phase II: Regioselective Glucuronidation

Once absorbed into the colonic epithelium, Hesperetin undergoes extensive first-pass metabolism. The aglycone possesses three hydroxyl groups (positions 3', 5, and 7), but conjugation is highly regioselective.[4][5]

-

Enzymatic Drivers: Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

-

The 7-O-Glucuronidation Pathway:

-

UGT1A3 is the primary isoform responsible for the exclusive formation of Hp7G.

-

UGT1A9 and UGT1A1 contribute but often exhibit mixed regioselectivity (forming both 7-O and 3'-O conjugates).[4][5][6]

-

UGT1A6 and UGT2B4 produce Hp7G exclusively but with lower catalytic efficiency compared to UGT1A3.[4][5]

-

Critical Insight: The ratio of 7-O-glucuronide to 3'-O-glucuronide is species-dependent and enzyme-expression dependent. In humans, Hp7G and Hp3'G are co-dominant, but Hp7G is often the driver of specific vascular effects.

Pathway Visualization

Figure 1: Biotransformation pathway of Hesperidin to Hesperetin 7-O-Glucuronide showing critical enzymatic checkpoints.[1]

Experimental Workflows

To study this pathway or validate drug interactions, researchers must employ robust in vitro and bioanalytical protocols.

Protocol A: In Vitro Biosynthesis using Liver Microsomes

This protocol validates the formation of Hp7G and identifies UGT isoform involvement.

-

Reaction Mixture (200 µL):

-

Phosphate buffer (100 mM, pH 7.4) with MgCl₂ (5 mM).

-

Alamethicin (25 µg/mL) – Crucial for pore formation in microsomes to allow UDPGA entry.

-

Human Liver Microsomes (HLM) or Recombinant UGTs (0.5 mg protein/mL).

-

Substrate: Hesperetin (10–50 µM).

-

-

Initiation: Add UDP-glucuronic acid (UDPGA, 2–5 mM).

-

Incubation: 37°C for 30–60 minutes.

-

Termination: Add ice-cold acetonitrile (containing internal standard, e.g., Naringenin).

-

Clarification: Centrifuge at 15,000 × g for 10 min; inject supernatant into LC-MS/MS.

Protocol B: LC-MS/MS Quantification (Differentiation of Isomers)

Distinguishing Hp7G from Hp3'G is the analytical bottleneck. They are isomers with identical mass. Separation relies on chromatographic resolution.

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

-

Mobile Phase:

-

Gradient: Slow ramp (e.g., 10% B to 30% B over 10 mins) is required to resolve the 7-O and 3'-O peaks.

-

MS Detection (ESI Negative Mode):

-

Precursor Ion: m/z 477.1 [M-H]⁻

-

Product Ion (Quant): m/z 301.1 (Aglycone fragment after loss of glucuronide -176 Da).

-

Product Ion (Qual): m/z 113 (Glucuronide fragment).

-

Note: Hp7G typically elutes earlier than Hp3'G on C18 columns due to the 7-position substitution increasing polarity more effectively than the 3'-position.

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the specific isolation and quantification of Hesperetin glucuronides.

Chemical Synthesis of Reference Standard

For accurate quantification, a pure standard of Hp7G is required. Since isolation from urine is low-yield, chemical synthesis is preferred.

-

Starting Material: Hesperetin.

-

Protection: Selective benzoylation or acetylation of the 3' and 5 hydroxyl groups. The 7-OH is the most acidic and reactive, but often requires careful control to avoid 3'-conjugation.

-

Strategy: Use phase-transfer catalysis to favor the 7-position.

-

-

Glucuronidation: Reaction with Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate in the presence of a Lewis acid (BF₃·OEt₂).

-

Deprotection: Saponification (LiOH or NaOMe) to remove acetyl/benzoyl groups and hydrolyze the methyl ester to the free acid.

-

Purification: Semi-preparative HPLC.

Pharmacological Implications

Why distinguish Hp7G from the aglycone?

-

Bioavailability: Hesperetin aglycone is rarely found free in plasma (< 1%). Hp7G is the actual molecule interacting with tissues.

-

Activity: Hp7G has been shown to induce osteoblast differentiation via Runx2 and Osterix signaling, a property not shared by the 3'-O-glucuronide. It also exerts hypotensive effects by improving endothelial function.

References

-

Brand, W. et al. (2010). "Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples." Drug Metabolism and Disposition. Link

-

Yamamoto, M. et al. (2013). "Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3'-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities."[10][11] Food & Function.[8] Link

-

Tranchimand, S. et al. (2010). "Molecular Mechanism of Hesperetin-7-O-glucuronide, the Main Circulating Metabolite of Hesperidin, Involved in Osteoblast Differentiation." Journal of Agricultural and Food Chemistry. Link

-

Nielsen, I.L. et al. (2006). "Bioavailability is improved by enzymatic modification of the citrus flavonoid hesperidin in humans: a randomized, double-blind, crossover trial." Journal of Nutrition. Link

-

Pla-Pagà, L. et al. (2019). "UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 2. Enzymatic bioconversion of citrus hesperidin by Aspergillus sojae naringinase: enhanced solubility of hesperetin-7-O-glucoside with in vitro inhibition of human intestinal maltase, HMG-CoA reductase, and growth of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.wur.nl [research.wur.nl]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3'-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

role of gut microbiota in HESPERETIN 7-O-BETA-D-GLUCURONIDE synthesis

The Obligate Symbiosis: Gut Microbiota as the Rate-Limiting Step in Hesperetin 7-O- -D-Glucuronide Synthesis

Executive Summary

Hesperetin 7-O-

This technical guide elucidates the obligate role of gut microbiota in this biosynthetic pathway. The microbiota functions not as the conjugating agent, but as the bioavailability gatekeeper . Through the secretion of

This guide details the mechanistic pathway, provides a self-validating experimental protocol for reproducing this biotransformation in vitro, and visualizes the co-metabolic circuit.

Part 1: The Biotransformation Cascade

The "Rutinoside Brake" Mechanism

Ingested hesperidin possesses a disaccharide moiety (rutinose: rhamnose + glucose) at the C7 position. This moiety renders the molecule hydrophilic and too large for passive diffusion or uptake by SGLT1 transporters in the small intestine. Consequently, hesperidin reaches the colon intact.

Microbial Hydrolysis (The Activation Step)

The synthesis of H7G is contingent upon a two-step microbial hydrolysis in the colonic lumen:

- -L-Rhamnosidase Activity: Cleavage of the terminal rhamnose to yield Hesperetin-7-O-glucoside.

- -D-Glucosidase Activity: Cleavage of the glucose to yield the aglycone Hesperetin.

Key Microbial Players:

-

Bifidobacterium catenulatum

-

Bacteroides spp. (possess broad glycosyl hydrolase activity)

Host Conjugation (The Synthesis Step)

Once released, the lipophilic hesperetin is absorbed into colonocytes and transported to the liver via the portal vein. Here, host UGTs (specifically UGT1A9 and UGT1A3) transfer glucuronic acid from UDP-glucuronic acid to the C7 position, synthesizing the final target: Hesperetin 7-O-

Part 2: Pathway Visualization

The following diagram illustrates the compartmentalized "handshake" between the gut lumen (microbial activation) and the liver (host synthesis), including the enterohepatic recycling loop driven by bacterial

Caption: The metabolic circuit of H7G synthesis. Note that the microbiota (Lumen) provides the essential aglycone, while the host (Liver) performs the final synthesis. Bacterial

Part 3: Experimental Protocol (Self-Validating System)

To confirm the role of microbiota in enabling H7G synthesis, one cannot simply incubate hesperidin with liver microsomes (it will fail). The protocol must simulate the sequential biotransformation : Anaerobic Fecal Fermentation

Phase I: Anaerobic Fecal Activation

Objective: Convert Hesperidin to Hesperetin using human fecal microbiota.

-

Inoculum Preparation:

-

Collect fresh fecal sample from a healthy donor (no antibiotics for 3 months).

-

Homogenize 1g feces in 10mL sterile anaerobic phosphate buffer (0.1 M, pH 7.0) containing 0.5 g/L L-cysteine HCl (reducing agent).

-

Filter through sterile gauze to remove particulate matter.

-

-

Incubation:

-

Medium: VI (Viande-Levure) broth or GAM (Gifu Anaerobic Medium).

-

Substrate: Add Hesperidin (dissolved in DMSO, final conc. <0.5%) to a final concentration of 50 µM.

-

Conditions: Incubate at 37°C in an anaerobic chamber (

) for 24 hours.

-

-

Validation Checkpoint (LC-MS):

-

Aliquot sample at T=0 and T=24h.[3]

-

Extract with Ethyl Acetate.

-

Success Criteria: Disappearance of Hesperidin peak (

611) and appearance of Hesperetin peak (

-

Phase II: Biomimetic Synthesis (The Host Step)

Objective: Synthesize H7G using the microbially-derived aglycone.

-

Substrate Isolation: Evaporate the ethyl acetate extract from Phase I to dryness and reconstitute in Tris-HCl buffer.

-

Microsomal Reaction:

-

Mix reconstituted extract with Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Add cofactor: UDP-glucuronic acid (UDPGA) (2 mM).

-

Add co-factor:

(5 mM). -

Incubate at 37°C for 60 minutes.

-

-

Termination: Stop reaction with ice-cold acetonitrile.

Analytical Quantitation (LC-MS/MS)

Instrument: Triple Quadrupole MS. Column: C18 Reverse Phase.

| Analyte | Precursor Ion ( | Product Ion ( | Mode | Retention Time (Approx) |

| Hesperidin | 611.2 | 303.1 | Positive | 8.5 min |

| Hesperetin | 303.1 | 153.0 | Positive | 10.2 min |

| Hesperetin-7-O-Glucuronide | 479.1 | 303.0 | Negative | 9.1 min |

Part 4: Comparative Enzymatic Efficiency

The following table summarizes the efficiency of specific bacterial strains in the "Activation" step (Step 1 of H7G synthesis).

| Bacterial Strain | Enzyme Activity | Conversion Efficiency (24h) | Role in H7G Pathway |

| Bifidobacterium pseudocatenulatum | High | >90% | Primary Activator |

| Bifidobacterium catenulatum | High | >85% | Primary Activator |

| Lactobacillus plantarum | Moderate | 40-60% | Secondary (Requires deglycosylation) |

| Escherichia coli | High | N/A (Recycling only) | Recycler (Hydrolyzes H7G) |

| Bacteroides fragilis | Broad Glycosyl Hydrolases | Variable | Opportunistic Activator |

References

-

Nielsen, I. L., et al. (2006). "Bioavailability is improved by enzymatic modification of the citrus flavonoid hesperidin in humans: a randomized, double-blind, crossover trial." The Journal of Nutrition. Link

-

Amaretti, A., et al. (2015). "Hydrolysis of hesperidin by Bifidobacterium pseudocatenulatum and other intestinal bacteria." Applied and Environmental Microbiology. Link

-

Manach, C., et al. (2005). "Polyphenols: food sources and bioavailability." American Journal of Clinical Nutrition. Link

-

Brand, W., et al. (2010). "Metabolism of hesperetin, naringenin and apigenin by human liver microsomes and their inhibition of the major drug metabolizing enzymes." European Journal of Drug Metabolism and Pharmacokinetics. Link

-

Pellock, S. J., & Redinbo, M. R. (2017). "Glucuronides in the gut: Sugar-driven symbioses between microbe and host." Journal of Biological Chemistry. Link

HESPERETIN 7-O-BETA-D-GLUCURONIDE absorption and metabolism

Technical Whitepaper: Pharmacokinetics, Metabolic Fate, and Transport Dynamics of Hesperetin 7-O- -D-Glucuronide

Executive Summary

Hesperetin 7-O-

Chemical Identity & Biogenic Origin

To understand H7G, one must first map its origin from the parent glycoside. Hesperidin (the rutinoside) is not absorbed intact; it acts as a pro-drug.

The Metabolic Cascade

-

Parent Compound: Hesperidin (Hesperetin-7-O-rutinoside).[1] Abundant in Citrus species.[2][3]

-

Luminal Hydrolysis: The rutinoside moiety is cleaved by gut microbiota (specifically

-rhamnosidases and -

Phase II Conjugation: Hesperetin is absorbed into enterocytes and rapidly glucuronidated to form Hesperetin 7-O-glucuronide (H7G) .

| Compound | Structure Type | Bioavailability Status |

| Hesperidin | Glycoside (Rutinoside) | Non-absorbable (Pro-drug) |

| Hesperetin | Aglycone | Absorbable (Transient intermediate) |

| H7G | Glucuronide Conjugate | Major Circulating Form (High polarity) |

Absorption Dynamics & Phase II Metabolism

Enterocytic Uptake and Conjugation

Upon release in the colon, hesperetin enters enterocytes via passive diffusion and potentially proton-coupled active transport. Once intracellular, it undergoes extensive Phase II metabolism.

-

Regioselectivity of Glucuronidation: While hesperetin has multiple hydroxyl groups, glucuronidation occurs primarily at the C7 and C3' positions.

-

UGT1A3: The primary isoform responsible for generating H7G .

-

UGT1A7: Preferentially generates Hesperetin 3'-O-glucuronide (H3'G).[4]

-

UGT1A1 & UGT1A9: Produce both, but favor the 3'-position.

-

Technical Insight: The dominance of H7G in human plasma suggests a higher hepatic/intestinal expression or catalytic efficiency of UGT1A3 for this substrate relative to UGT1A7.

Efflux Transporters (The Bioavailability Barrier)

H7G formed in the enterocyte is subject to immediate efflux.

-

Apical Efflux (Back to Gut): Mediated by MRP2 (ABCC2) and BCRP (ABCG2) . This "recycling" limits systemic bioavailability.

-

Basolateral Efflux (To Blood): Mediated by MRP3 (ABCC3) , allowing H7G to enter the portal circulation.

Systemic Circulation & Renal Elimination[5]

Once in the bloodstream, H7G exhibits a distinct pharmacokinetic profile characterized by a delayed

Renal Handling (OAT Mechanisms)

H7G is eliminated renally, but this is not a passive filtration process alone. It involves active secretion.

-

Basolateral Uptake (Blood to Kidney Cell): H7G is a substrate for OAT3 (SLC22A8) . OAT3 has a higher affinity for glucuronide conjugates compared to OAT1, which prefers sulfates.

-

Clinical Implication: High circulating levels of H7G can competitively inhibit OAT3, potentially altering the pharmacokinetics of co-administered drugs cleared by this transporter (e.g., methotrexate, furosemide).

The "Inflammation Trap": A Bioactivation Mechanism

A critical physiological feature of H7G is its ability to act as a "masked" bioactive agent.

-

Mechanism: At sites of inflammation (e.g., atherosclerotic plaques), neutrophils and macrophages release

-glucuronidase . -

Effect: This extracellular enzyme hydrolyzes H7G, releasing the free aglycone Hesperetin locally.

-

Result: High local concentrations of the aglycone (which is more lipophilic and potent) are achieved exactly where needed, without requiring high systemic aglycone levels.

Visualizing the Pathway

Figure 1: The metabolic trajectory of Hesperidin to H7G, highlighting the critical role of UGT1A3 and the recycling efflux pathways.

Experimental Frameworks

Protocol A: Enzymatic Biosynthesis of H7G Standard

Rationale: Chemical synthesis of glucuronides is synthetically challenging due to protection group requirements. Enzymatic synthesis using liver microsomes is the industry standard for generating authentic metabolites.

-

Reagents:

-

Substrate: Hesperetin (Aglycone) - 100 µM.

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A3 (Corning/Gentest).

-

Cofactor: UDP-Glucuronic Acid (UDP-GA) - 2 mM.

-

Activator: Alamethicin (pore-forming peptide) - 25 µg/mg protein.

-

Buffer: Tris-HCl (pH 7.4) +

(5 mM).

-

-

Procedure:

-

Pre-incubate Hesperetin, HLM, and Alamethicin for 15 min on ice.

-

Initiate reaction by adding UDP-GA at 37°C.

-

Incubate for 60–120 minutes.

-

Terminate with ice-cold Acetonitrile (1:1 v/v).

-

-

Purification:

-

Centrifuge (10,000 x g, 10 min).

-

Isolate supernatant.

-

Purify via Semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Verify structure via MS/MS (loss of 176 Da glucuronide fragment).

-

Protocol B: Transport Interaction Assay (OAT3)

Rationale: To determine if H7G is a substrate or inhibitor of renal transporters.

-

System: HEK293 cells stably transfected with OAT3 (SLC22A8).

-

Design:

-

Control: Cells + Probe Substrate (e.g.,

-Estrone Sulfate). -

Test: Cells + Probe + H7G (various concentrations).

-

-

Readout:

-

Lyse cells after 5 min incubation.

-

Measure intracellular radioactivity via scintillation counting.

-

Interpretation: A decrease in uptake indicates H7G competes for OAT3.

-

Protocol C: The Deconjugation "Activation" Assay

Rationale: To verify the release of bioactive aglycone by inflammatory enzymes.

-

Reaction Mix:

-

Substrate: Purified H7G (10 µM).

-

Enzyme:

-glucuronidase (Type H-1 from Helix pomatia or bovine liver). -

Buffer: Acetate buffer (pH 5.0 - mimics lysosomal/inflammatory pH).

-

-

Kinetics:

-

Sample at t=0, 15, 30, 60 min.

-

Analyze via HPLC-UV (280 nm).

-

Success Criteria: Disappearance of the H7G peak (RT ~5 min) and appearance of the Hesperetin peak (RT ~12 min).

-

References

-

Hesperidin Metabolite hesperetin-7-O-glucuronide, but Not hesperetin-3'-O-glucuronide, Exerts Hypotensive, Vasodilatory, and Anti-Inflammatory Activities. PubMed. [Link]

-

Metabolism and transport of the citrus flavonoid hesperetin in Caco-2 cell monolayers. PubMed. [Link]

-

Conjugation of hesperetin by individual isoforms of UDP-glucuronosyl transferases (UGT) and sulfotransferases (SULT). ResearchGate. [Link]

-

Flavonoid conjugates interact with organic anion transporters (OATs) and attenuate cytotoxicity of adefovir mediated by organic anion transporter 1 (OAT1/SLC22A6). PubMed. [Link]

-

Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb–Drug Interactions [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

pharmacokinetic profile of HESPERETIN 7-O-BETA-D-GLUCURONIDE in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of Hesperetin 7-O-β-D-Glucuronide

Executive Summary

Hesperetin 7-O-β-D-glucuronide (H7G) stands as a principal metabolite of hesperidin, a flavanone glycoside abundant in citrus fruits. While the parent compound, hesperidin, exhibits low bioavailability, its metabolic conversion into hesperetin and subsequent conjugation to form glucuronides like H7G are critical determinants of its systemic exposure and potential biological activity. This technical guide provides a comprehensive analysis of the in vivo pharmacokinetic profile of H7G, synthesizing data from numerous preclinical and clinical studies. We will explore the complete metabolic journey from the ingestion of precursor compounds to the absorption, distribution, metabolism, and excretion (ADME) of H7G. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, bioanalytical methodologies, and the causal factors governing the pharmacokinetic behavior of this significant flavonoid metabolite.

Introduction: The Centrality of Glucuronidation in Hesperidin Bioavailability

Flavonoids, including hesperidin, are extensively metabolized following oral administration, a process that profoundly influences their bioavailability and physiological effects.[1] The native form of hesperidin, a rutinoside glycoside, is not readily absorbed in the upper gastrointestinal tract.[2][3] Its journey to becoming systemically available is a multi-step process orchestrated by both the gut microbiota and host enzymes.

From Hesperidin to Hesperetin: The Rate-Limiting First Step

Upon reaching the colon, hesperidin is subjected to enzymatic hydrolysis by the resident gut microbiota.[4][5] Microbial enzymes, specifically α-rhamnosidases and β-glucosidases, cleave the rutinoside sugar moiety (rhamnose and glucose) to release the aglycone, hesperetin.[2] This deglycosylation step is crucial and often represents the rate-limiting factor for absorption, explaining the delayed appearance of hesperetin metabolites in plasma after hesperidin ingestion.[6][7]

Hesperetin 7-O-β-D-Glucuronide (H7G): The Predominant Circulating Metabolite

Once liberated, the hesperetin aglycone is sufficiently lipophilic to be absorbed across the intestinal epithelium.[8][9] During and after absorption, it undergoes extensive first-pass metabolism, primarily in the enterocytes of the intestinal wall and subsequently in the liver.[9][10] The most significant metabolic transformation is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[11] This process attaches a glucuronic acid molecule to hesperetin, dramatically increasing its water solubility and facilitating its circulation and eventual excretion.

While several conjugated metabolites are formed, including hesperetin-3'-O-glucuronide and various sulfates, Hesperetin 7-O-β-D-glucuronide (H7G) is consistently identified as one of the most abundant, if not the primary, circulating metabolite in both rats and humans.[6][11][12] Consequently, understanding the pharmacokinetic profile of H7G is synonymous with understanding the systemic exposure to hesperidin-derived compounds.

The Metabolic and Absorptive Pathway

The transformation of dietary hesperidin into circulating H7G is a sequential process involving microbial action, intestinal absorption, and extensive enzymatic conjugation.

Caption: Metabolic pathway of hesperidin to H7G.

This process begins with the critical hydrolysis of hesperidin in the colon. The resulting hesperetin aglycone is then absorbed into the intestinal cells, where it is immediately subject to conjugation. A key aspect of this process is the potential for efflux of these newly formed conjugates back into the intestinal lumen by ATP-binding cassette (ABC) transporters like BCRP, which can limit overall bioavailability.[13][14] The metabolites that evade efflux enter the portal circulation and travel to the liver for potential further metabolism before entering systemic circulation.

In-Depth ADME Profile of Hesperetin 7-O-β-D-Glucuronide

Absorption

The formation and appearance of H7G in plasma are dictated by the absorption kinetics of its precursor, hesperetin.

-

Precursor-Dependent Absorption: The rate of absorption is highly dependent on the form of the ingested compound.

-

Hesperidin: Requires prior microbial hydrolysis in the colon, leading to a delayed Tmax (time to maximum concentration) of 5-7 hours.[6][7]

-

Hesperetin Aglycone: Absorbed more rapidly from the small intestine, with a Tmax of approximately 4 hours.[3]

-

Hesperetin-7-Glucoside (H-7-glc): This form can be hydrolyzed by brush border enzymes in the small intestine, leading to significantly faster absorption (Tmax ~30 minutes) and much greater bioavailability compared to hesperidin.[5][6] This highlights that the rhamnose sugar on hesperidin is a major impediment to rapid absorption.

-

-

Role of Efflux Transporters: The bioavailability of hesperetin is modulated by efflux transporters such as Breast Cancer Resistance Protein (BCRP) located on the apical membrane of enterocytes. These transporters can actively pump hesperetin conjugates, including H7G, back into the intestinal lumen, thereby limiting the net amount that reaches systemic circulation.[13][14]

Distribution

Once in the systemic circulation, H7G, like other flavonoid conjugates, is expected to bind to plasma proteins, primarily albumin.[10] This binding influences its volume of distribution and availability to target tissues. While specific tissue distribution data for H7G is limited, studies on hesperetin derivatives show distribution to various tissues.[15] The high polarity of H7G may limit its passive diffusion into cells, suggesting that its biological effects could be mediated by cell surface interactions, transport into specific cells, or deconjugation at target sites.

Metabolism

The primary metabolic event is the formation of H7G itself. However, the metabolic story continues post-absorption.

-

Enterohepatic Circulation: H7G and other glucuronides can be excreted from the liver into the bile.[16] Upon entering the small intestine, these conjugates can be hydrolyzed back to the hesperetin aglycone by bacterial or intestinal β-glucuronidases.[17][18] The liberated aglycone is then free to be reabsorbed. This process of enterohepatic circulation can create secondary peaks in the plasma concentration-time profile and prolong the elimination half-life of the compound. The activity of β-glucuronidase, which is often elevated at sites of inflammation, may play a role in localizing the activity of flavonoids by regenerating the more active aglycone at target tissues.[17][19]

Excretion

As a water-soluble conjugate, H7G is efficiently eliminated from the body. The primary routes of excretion are:

-

Biliary Excretion: As part of enterohepatic circulation, H7G is excreted in the feces following its journey through the bile and gastrointestinal tract.[16][20]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of hesperetin metabolites are highly influenced by the precursor compound administered. The following table summarizes representative data from studies in rats and humans, illustrating these differences. The data represents the total concentration of hesperetin and its conjugates after enzymatic hydrolysis of plasma samples.

| Administered Compound | Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Key Finding | Reference(s) |

| Hesperidin | Human | ~450 mg | ~1.0 | 5.0 | - | Delayed absorption due to colonic hydrolysis. | [6] |

| Hesperetin Aglycone | Human | 135 mg | ~2.7 | 4.0 | ~20.9 | Faster absorption than hesperidin. | [3] |

| Hesperetin-7-Glucoside | Human | Equimolar to Hesperidin | ~2.0 (estimated) | ~1.0-2.0 | ~2-3 fold higher than Hesperidin | Rhamnose removal significantly improves bioavailability. | [5][6] |

| Hesperetin-7-Glucoside + β-Cyclodextrin | Human | 1.05 g | ~13.5 | 0.5 | >100-fold higher than Hesperidin | Formulation dramatically enhances absorption speed and extent. | [5][21] |

| Hesperidin | Rat | - | - | ~7.0 | - | Tmax is significantly later than for the aglycone. | [20] |

| Hesperetin | Rat | - | - | ~0.6 | - | Rapid absorption of the aglycone. | [20] |

Note: Values are approximated from various studies for comparative purposes. Cmax and AUC are highly dose-dependent.

Experimental Design for In Vivo Pharmacokinetic Analysis

A robust experimental design is critical for obtaining reliable pharmacokinetic data. Rodent models, particularly Sprague-Dawley or Wistar rats, are frequently utilized.[22][23]

Caption: Standard experimental workflow for in vivo pharmacokinetic studies.

Detailed Experimental Protocol: Rat Model

-

Animal Acclimatization: Male Sprague-Dawley rats (220-250 g) are acclimatized for at least one week under controlled conditions (12h light/dark cycle, 22±2°C).[23][24]

-

Fasting: Animals are fasted for 12 hours prior to dosing to minimize food-drug interactions, with free access to water.[22]

-

Compound Administration: The test compound (e.g., hesperidin, hesperetin) is suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) and administered via oral gavage at a specified dose.

-

Blood Collection: Blood samples (~200 µL) are collected serially from the suborbital venous plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[20]

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages for timed collection of urine and feces over 24 or 48 hours.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying H7G and other metabolites in biological matrices due to its high sensitivity and selectivity.[15][25][26]

Protocol for Sample Preparation

Causality: The choice of sample preparation depends on the study's objective. To measure total systemic exposure, enzymatic hydrolysis is employed to convert all major conjugates to the parent aglycone, simplifying analysis. To understand the specific profile of H7G, direct quantification without hydrolysis is necessary.

-

Protein Precipitation: To a 50 µL plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., naringenin or a deuterated analog) to precipitate proteins.[15]

-

Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection into the LC-MS/MS system.

For Total Hesperetin Quantification (Including H7G):

-

Prior to protein precipitation, incubate the plasma sample with a solution of β-glucuronidase and sulfatase (from Helix pomatia) in an acetate buffer (pH 5.0) at 37°C for a sufficient time (e.g., 2-5 hours) to ensure complete hydrolysis of conjugates.[4][6]

Protocol for LC-MS/MS Instrumental Parameters

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 150 × 4.6 mm, 3 µm) is commonly used.[15]

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid provides good separation.[15][25]

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used, typically in negative mode for flavonoids and their glucuronides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.[15][25]

-

-

Data Analysis: A calibration curve is constructed using standards of known concentrations. The concentration of H7G or total hesperetin in the unknown samples is determined from this curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated using non-compartmental analysis software.[1]

Conclusion and Future Directions

The pharmacokinetic profile of hesperetin 7-O-β-D-glucuronide is complex and defined by the metabolic journey of its precursors. Its formation via extensive first-pass metabolism following the microbial hydrolysis of dietary hesperidin is the central paradigm of its bioavailability. As the predominant circulating metabolite, H7G is likely responsible for many of the chronic health benefits attributed to citrus consumption, including hypotensive and anti-inflammatory activities.[7][28]

Future research should focus on elucidating the specific roles of transporters in the tissue distribution of H7G, the activity of β-glucuronidases at target sites for potential bioactivation, and the direct biological activities of H7G and other major conjugates. Understanding these mechanisms is paramount for drug development professionals aiming to optimize flavonoid delivery and for scientists seeking to fully unravel the health-promoting effects of these ubiquitous dietary compounds.

References

A comprehensive, numbered list of all sources cited within the text, including titles and verifiable URLs.

-

Peng, S., et al. (2020). Metabolism study of hesperetin and hesperidin in rats by UHPLC-LTQ-Orbitrap MS n. Taylor & Francis Online. [Link]

-

Barreca, D., et al. (2021). New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study. MDPI. [Link]

-

Wang, X., et al. (2007). Intestinal and Hepatic Glucuronidation of Flavonoids. ACS Publications. [Link]

-

Kawai, Y., et al. (2014). β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents. J-Stage. [Link]

-

Andlauer, W., et al. (n.d.). ABSORPTION AND METABOLISM OF PHENOLIC PHYTOCHEMICALS IN THE ISOLATED RAT SMALL INTESTINE WITH SPECIAL REFERENCE TO ISOFLAVONES. e-artexte. [Link]

-

Day, A. J., et al. (1999). The small intestine can both absorb and glucuronidate luminal flavonoids. PubMed. [Link]

-

Li, Y. M., et al. (2008). In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts. PMC. [Link]

-

Habauzit, V., et al. (2009). Increased bioavailability of hesperetin-7-glucoside compared with hesperidin results in more efficient prevention of bone loss in adult ovariectomised rats. Cambridge University Press. [Link]

-

Zhang, L., et al. (2016). A HPLC-MS/MS method for the quantitation of free, conjugated, and total HDND-7, a novel hesperetin derivative, in rat plasma and tissues: Application to the pharmacokinetic and tissue distribution study. PubMed. [Link]

-

Viskupičová, J., et al. (n.d.). Bioavailability and metabolism of flavonoids. De Gruyter. [Link]

-

Karak, P. (2019). Putative intestinal absorption pathway of dietary flavonoids. ResearchGate. [Link]

-

Phenol-Explorer. (n.d.). Showing pharmacokinetics for Hesperetin 7-O-glucuronide metabolite after consumption of Beverage, polyphenol rich in humans Metabolism. Phenol-Explorer. [Link]

-

Yilmaz, V. T., et al. (2024). A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders. Cambridge University Press. [Link]

-

Serra, A., et al. (2012). UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices. PubMed. [Link]

-

Brand, W., et al. (2008). Amounts of hesperetin 7-O-glucuronide (M1), hesperetin 7-O-sulfate (M2), and hesperetin aglycone in the apical (A) and basolateral (B) compartments with time upon exposure to 10 M (5 nmol/0.5 ml) apically applied hesperetin. ResearchGate. [Link]

-

Sun, H., et al. (2020). The study of inhibitory effect of natural flavonoids toward β-glucuronidase and interaction of flavonoids with β-glucuronidase. PubMed. [Link]

-

Brand, W., et al. (2008). Metabolism and Transport of the Citrus Flavonoid Hesperetin in Caco-2 Cell Monolayers. ResearchGate. [Link]

-

Chen, M. C., et al. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies. RSC Publishing. [Link]

-

Singh, S., et al. (2024). Hesperidin as an Emerging Nutraceutical for Management of Diverse Metabolic Syndrome: A Narrative Review on in vivo and in silico Experiments. ResearchGate. [Link]

-

Yamamoto, M., et al. (2013). Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3′-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities. RSC Publishing. [Link]

-

van der Woude, H. (2006). Amount of hesperetin 7-O-glucuronide (glucuronide), hesperetin 7-O-sulfate (sulfate) and hesperetin (aglycone) in the cellular compartment. ResearchGate. [Link]

-

Nielsen, I. L., et al. (2006). Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans. ResearchGate. [Link]

-

Honohan, T., et al. (1976). Synthesis and metabolic fate of hesperetin-3-14C. ACS Publications. [Link]

-

Wang, S., et al. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. [Link]

-

Murota, K., et al. (2021). Bioavailability comparison between a compound comprising hesperetin-7-glucoside with β-cyclodextrin and a mixture of hesperidin and dextrin in healthy adult human males. Oxford Academic. [Link]

-

Kanaze, F. I., et al. (2006). Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects. E-lactancia. [Link]

-

Murota, K., et al. (2021). Comparison of AUC, Cmax, and Tmax between test food and control food. ResearchGate. [Link]

-

Docampo, M., et al. (2017). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PMC. [Link]

-

Sun, H., et al. (2019). The study of inhibitory effect of natural flavonoids toward β-glucuronidase and interaction of flavonoids with β-glucuronidase. ResearchGate. [Link]

-

Chen, M. C., et al. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies. Taipei Medical University. [Link]

-

Miyata, Y., et al. (2014). Hesperetin glucuronides induce adipocyte differentiation via activation and expression of peroxisome proliferator-activated receptor-γ. Taylor & Francis Online. [Link]

-

Chen, M. C., et al. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies. ResearchGate. [Link]

-

Hsiu, S. L., et al. (2014). Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats. PMC. [Link]

-

Liu, M., et al. (2020). The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies. Frontiers. [Link]

-

Yamamoto, M., et al. (2013). Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3′-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities. ResearchGate. [Link]

-

Kanaze, F. I., et al. (2007). Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects. PubMed. [Link]

-

Zhang, Y. L., et al. (2020). Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil. AKJournals. [Link]

-

Li, Y. M., et al. (2008). In vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts. PubMed. [Link]

-

Brett, G. M., et al. (2003). Metabolite excretion in urine as percentage of intake. (a) Hesperetin metabolites. ResearchGate. [Link]

-

Bedada, S. K., et al. (2017). Influence of hesperetin on the pharmacokinetics of diltiazem in rats. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. e-lactancia.org [e-lactancia.org]

- 4. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Increased bioavailability of hesperetin-7-glucoside compared with hesperidin results in more efficient prevention of bone loss in adult ovariectomised rats | British Journal of Nutrition | Cambridge Core [cambridge.org]